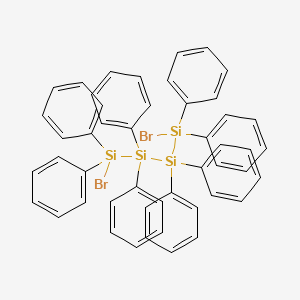
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a unique organosilicon compound with the molecular formula C48H40Br2Si4 and a molecular weight of 889.006 g/mol This compound is characterized by its eight phenyl groups attached to a tetrasilane backbone, with bromine atoms at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can be synthesized through a multi-step process involving the reaction of phenyl-substituted silanes with bromine. The reaction typically requires a controlled environment to ensure the correct substitution and to avoid unwanted side reactions. The general steps include:
Preparation of Phenyl-Substituted Silanes: This involves the reaction of chlorosilanes with phenyl lithium or phenyl magnesium bromide to form phenyl-substituted silanes.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The silicon backbone can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alkoxides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized silanes, while oxidation and reduction reactions can lead to changes in the silicon backbone structure .
Scientific Research Applications
1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications, including:
Material Science:
Organic Synthesis: It serves as a precursor for the synthesis of other organosilicon compounds.
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Its unique structure makes it a subject of interest in studies related to silicon-based biochemistry.
Mechanism of Action
The mechanism by which 1,4-dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane exerts its effects is primarily through its ability to undergo various chemical reactions. The bromine atoms and the silicon backbone play crucial roles in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in catalysis, the compound may interact with substrates to facilitate the formation of desired products .
Comparison with Similar Compounds
1,4-Dibromobutane: An organic compound with a similar bromine substitution pattern but a different backbone structure.
1,4-Dibromo-2,3-dibutene: Another bromine-substituted compound with a different carbon backbone.
1,4-Dibromo-2,3-dibutene: Another bromine-substituted compound with a different carbon backbone.
Uniqueness: 1,4-Dibromo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its silicon backbone and the presence of multiple phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications .
Properties
CAS No. |
13529-76-5 |
|---|---|
Molecular Formula |
C48H40Br2Si4 |
Molecular Weight |
889.0 g/mol |
IUPAC Name |
bromo-[[[bromo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane |
InChI |
InChI=1S/C48H40Br2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H |
InChI Key |
YDJXRUBDNVNIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)Br)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


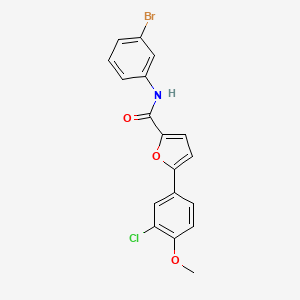


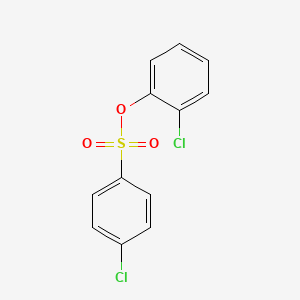
![2-[2-(1,3-Dithian-2-yl)phenyl]-1,3-dithiane](/img/structure/B11960154.png)
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11960168.png)
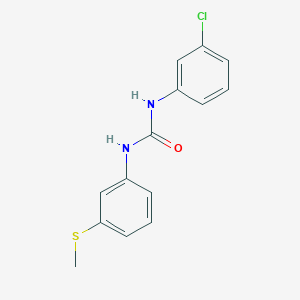
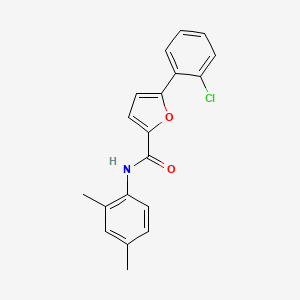
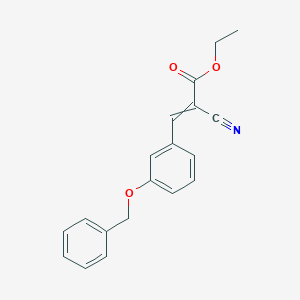
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)

![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)

